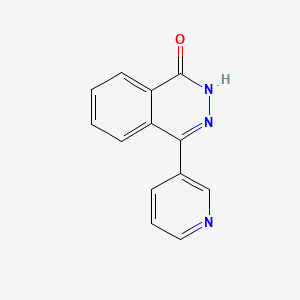

4-(3-pyridyl)phthalazin-1(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9N3O |

|---|---|

Molecular Weight |

223.23 g/mol |

IUPAC Name |

4-pyridin-3-yl-2H-phthalazin-1-one |

InChI |

InChI=1S/C13H9N3O/c17-13-11-6-2-1-5-10(11)12(15-16-13)9-4-3-7-14-8-9/h1-8H,(H,16,17) |

InChI Key |

HZYDLUINYUTSDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 4 3 Pyridyl Phthalazin 1 2h One and Its Analogues

Established Methodologies for Phthalazinone Core Synthesis

The construction of the fundamental phthalazinone ring system has been a subject of extensive research, leading to several reliable synthetic protocols. nih.gov

Cyclocondensation Reactions in Phthalazinone Formation

Cyclocondensation reactions are a cornerstone for phthalazinone synthesis. A widely used method involves the reaction of a 2-acylbenzoic acid derivative with a hydrazine (B178648). This approach offers versatility in introducing substituents. The reaction is typically performed by refluxing the components in a solvent like ethanol (B145695) or acetic acid.

Another classical cyclocondensation involves reacting phthalic anhydride (B1165640) with hydrazines. This method is particularly effective for producing N-substituted phthalazinones. The process often proceeds through an intermediate hydrazide, which then cyclizes to form the desired phthalazinone ring.

Recent Advances in Multicomponent Reaction Protocols for Phthalazinones

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step, have gained prominence as an efficient method for synthesizing complex molecules like phthalazinones. frontiersin.org MCRs are characterized by high atom economy, operational simplicity, and reduced waste, making them an attractive alternative to traditional multi-step syntheses. frontiersin.orgbeilstein-journals.org A notable MCR for phthalazinone synthesis involves the one-pot reaction of an arene, a cyclic anhydride, and a hydrazine derivative, which can be promoted by ultrasound and a recyclable ionic liquid catalyst. researchgate.net This approach allows for the rapid generation of diverse phthalazinone libraries. researchgate.net

Green Chemistry Approaches in Phthalazinone Synthesis

In alignment with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for phthalazinones. frontiersin.orgnih.gov These methods focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. nih.gov One such approach is the use of phase transfer catalysts, which can facilitate reactions between reactants in immiscible phases, often reducing the need for harsh organic solvents. youtube.com Additionally, ultrasound-promoted synthesis has been shown to be an effective green method, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.net

Regioselective Synthesis of Pyridyl-Functionalized Phthalazinones

Introducing a pyridyl group at a specific position on the phthalazinone core is crucial, as the isomeric configuration can significantly impact biological activity. Achieving regioselectivity is a key challenge in the synthesis of these compounds. rsc.orgnih.govrsc.orgnih.gov

One strategy to control regioselectivity is to use a pre-functionalized starting material. For instance, a pyridine (B92270) N-oxide can react with benzynes to produce hydroxyaryl-substituted pyridines, where the reaction conditions can be modified to favor the formation of a specific isomer. nih.gov Another powerful technique is the use of transition metal-catalyzed cross-coupling reactions. For example, a halogenated phthalazinone can be coupled with a pyridylboronic acid (in a Suzuki coupling) or other organometallic pyridine reagents to install the pyridyl moiety at the desired position. Palladium and copper catalysts are commonly employed for such C-N or C-C bond formations. nih.gov

Targeted Synthesis of 4-(3-pyridyl)phthalazin-1(2H)-one

The specific isomer this compound, a known PARP (poly (ADP-ribose) polymerase) inhibitor, has been synthesized through targeted pathways.

Detailed Reaction Pathways and Optimized Conditions

A primary and direct route to this compound is the cyclocondensation of 2-(3-pyridoyl)benzoic acid with hydrazine hydrate. This reaction is typically conducted under reflux in a suitable solvent such as ethanol. The desired product conveniently precipitates from the reaction mixture upon cooling, allowing for straightforward isolation.

Alternatively, palladium-catalyzed cross-coupling reactions provide a versatile route. For instance, 4-bromophthalazin-1(2H)-one can be effectively coupled with 3-pyridylboronic acid using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base to facilitate the reaction.

Interactive Data Table: Synthetic Routes to this compound

| Route | Reactant 1 | Reactant 2 | Key Reagents/Catalyst | Solvent | Conditions | Reported Yield |

| Cyclocondensation | 2-(3-pyridoyl)benzoic acid | Hydrazine hydrate | None | Ethanol | Reflux | Not specified |

| Suzuki Coupling | 4-Bromophthalazin-1(2H)-one | 3-Pyridylboronic acid | Pd(PPh3)4, Na2CO3 | Toluene/Water | 100 °C | Not specified |

Process Development and Scale-Up Considerations for this compound Synthesis

The successful transition of a synthetic route from laboratory-scale to large-scale industrial production is a critical phase in the development of any pharmaceutical compound, including this compound, a key pharmacophore in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. This transition necessitates a focus on process development and scale-up, which involves optimizing reaction conditions to ensure safety, cost-effectiveness, and reproducibility on a multi-kilogram scale.

A significant challenge in the synthesis of phthalazinones is the management of potentially hazardous reagents and intermediates. For instance, the use of hydrazine is common in the formation of the phthalazinone ring. A robust process is required to deliver the final isolated solid with consistently low levels of residual hydrazine, ensuring the quality and safety of the final drug substance. One developed strategy involves a one-pot, two-step process for converting 2-acylbenzoic acids to phthalazin-1(2H)-ones, where an in-situ formed intermediate is critical to control reactivity and allow for a controlled crystallization that prevents the entrainment of hydrazine. Leveraging Process Analytical Technology (PAT), such as in-situ IR and Power Compensation Calorimetry (PCC), can aid in understanding the reaction profile to facilitate a successful scale-up. nih.gov

For complex pharmaceutical intermediates, ensuring high purity and yield is paramount. In the synthesis of a related phthalazinone derivative, it was noted that some reaction steps could be lengthy and generate multiple related impurities, necessitating additional purification steps like column chromatography. nih.gov To address this, a method was developed where intermediates are obtained in a solid phase, which reduces the formation of impurities and avoids the need for extra purification, thereby increasing the total yield in a manner suitable for mass production. nih.gov This approach could be highly beneficial for the large-scale synthesis of this compound.

| Challenge | Potential Solution | Benefit |

| Residual Hydrazine | Robust crystallization process with in-situ intermediate formation nih.gov | High product quality with low impurity levels |

| Impurity Formation | Solid-phase intermediate synthesis nih.gov | Higher purity and yield, economically viable for mass production |

| Scalability and Safety | Continuous flow chemistry nih.gov | Improved control, safety, efficiency, and scalability |

Design and Synthesis of Novel Phthalazinone Derivatives and Hybrid Structures

The phthalazin-1(2H)-one scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. nih.gov The functional diversification of this nucleus, particularly through modifications at key positions and molecular hybridization, is a prominent strategy in the quest for novel therapeutic agents.

The N2 and C4 positions of the phthalazinone ring are primary sites for chemical modification, allowing for the fine-tuning of pharmacological properties.

Modification at the C4 Position:

The substituent at the C4 position of the phthalazinone ring has been shown to be crucial for various biological activities. For example, a series of 4-benzyl-1-(2H)-phthalazinone derivatives were synthesized as nonsteroidal androgen receptor (AR) antagonists. nih.gov It was discovered that compounds with two ortho-substituents on the phenyl group of the benzyl (B1604629) moiety exhibited potent inhibition of cancer cell proliferation and high binding affinity to the AR. nih.gov Docking studies indicated that the benzyl group at the C4 position is important for the antagonistic activity. nih.gov

In another study, a series of 4-phenylphthalazin-1-ones and 4-benzylphthalazin-1-ones were developed as anti-lung adenocarcinoma agents with potential PARP-1 inhibitory activity. nih.gov These modifications at the C4 position led to compounds with significant cytotoxic activity against A549 lung carcinoma cells. nih.gov

Modification at the N2 Position:

The N2 position of the phthalazinone ring offers another avenue for introducing structural diversity. A series of donepezil (B133215) analogues based on the phthalazin-1(2H)-one scaffold were designed with modifications at the N2 position to explore their potential as cholinesterase inhibitors. rsc.org These structural changes significantly impacted the inhibitory potency and selectivity for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). rsc.org

In a different approach, new phthalazine-1,4-dione derivatives were synthesized by introducing halogenoalkyl substituents on the NH-nucleophilic groups, which corresponds to the N2 position in phthalazin-1(2H)-one. nih.gov This strategy aimed to create precursors for condensing another nitrogen heterocyclic ring onto the phthalazinone moiety to generate novel tricyclic scaffolds with potential pharmacological properties. nih.gov Similarly, the synthesis of novel phthalazine-based derivatives involved the N-alkylation of 4-benzylphthalazin-1(2H)-one at the N2 position, leading to compounds that were further elaborated into peptides and hydrazones with potent cytotoxicity against HCT-116 cells. nih.gov

| Position of Modification | Example of Substituent/Strategy | Target/Activity |

| C4 | Substituted benzyl group nih.gov | Androgen Receptor Antagonist |

| C4 | Phenyl and benzyl groups nih.gov | PARP-1 Inhibition, Anti-lung cancer |

| N2 | Various substituents to mimic donepezil rsc.org | Cholinesterase Inhibition |

| N2 | Halogenoalkyl substituents nih.gov | Precursors for tricyclic scaffolds |

| N2 | N-alkylation for peptide coupling nih.gov | Cytotoxicity against colon cancer cells |

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to develop compounds with improved affinity, selectivity, or a dual mode of action. The phthalazinone nucleus has been successfully used as a scaffold in such strategies.

One example is the synthesis of novel pyran-linked phthalazinone-pyrazole hybrids. nih.gov These compounds were created through a facile one-pot three-component reaction employing a substituted phthalazinone, a pyrazole-5-carbaldehyde, and an active methylene (B1212753) compound. nih.gov This approach combines the pharmacologically significant phthalazinone and pyrazole (B372694) moieties into a single, more complex structure.

Another study reported the synthesis and biological evaluation of two novel series of 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives. nih.gov This hybridization of the phthalazinone core with an oxadiazole ring resulted in compounds with significant and selective anti-proliferative activity against liver and breast cancer cell lines. nih.gov Molecular docking studies and mechanistic investigations revealed that these hybrids could induce apoptosis and inhibit key enzymes like MAPK and Topoisomerase II. nih.gov

The combination of the phthalazinone ring from the PARP inhibitor olaparib (B1684210) with the pyrido[3,4-d]pyrimidine (B3350098) moiety from the CDK4 inhibitor palbociclib (B1678290) has also been explored to design hybrid compounds. researchgate.net This strategy aims to enhance the sensitivity of cancer cells to PARP inhibitors, particularly in drug-resistant triple-negative breast cancer. researchgate.net

| Hybrid Structure | Component Scaffolds | Biological Activity |

| Pyran-linked phthalazinone-pyrazole nih.gov | Phthalazinone, Pyrazole, Pyran | Anticancer |

| Oxadiazol-phthalazinone nih.gov | Phthalazinone, 1,3,4-Oxadiazole | Anti-proliferative, Apoptosis-inducing |

| Phthalazinone-pyrido[3,4-d]pyrimidine researchgate.net | Phthalazinone, Pyrido[3,4-d]pyrimidine | Potential dual PARP and CDK4 inhibition |

Chemo-enzymatic synthesis, which combines the advantages of chemical and enzymatic reactions, is an increasingly important strategy in the preparation of complex and chiral molecules, including active pharmaceutical ingredients. nih.govnih.gov Enzymes offer high selectivity (chemo-, regio-, and enantio-selectivity) under mild reaction conditions, which can simplify synthetic routes and reduce the environmental impact. rsc.org

While the direct chemo-enzymatic synthesis of this compound itself is not extensively documented in the reviewed literature, the principles of biocatalysis are highly applicable to the synthesis of its analogues. nih.gov The formation of nitrogen-containing heterocycles, a broad class that includes phthalazinones, is an area where biocatalysis is showing significant promise. nih.govfrontiersin.org Enzymes can be employed for the synthesis of chiral building blocks that can then be incorporated into the phthalazinone scaffold through chemical steps. For instance, lipases are widely used for the kinetic resolution of racemic alcohols and amines, or the desymmetrization of prochiral compounds, to produce enantiopure intermediates. mdpi.com

The biosynthesis of N-N bond-containing natural products has been studied, and the enzymes responsible, termed NNzymes, are being explored for their synthetic potential. acs.org Although the direct enzymatic formation of the pyridazine (B1198779) ring system of phthalazinone has not been reported, the understanding of these enzymatic pathways could pave the way for novel biocatalytic routes to such heterocyclic systems in the future. acs.org

The application of biocatalysis can be particularly valuable in the late-stage functionalization of complex molecules, allowing for the introduction of functional groups with high precision. nih.gov This could be a powerful tool for creating a diverse library of phthalazinone analogues for structure-activity relationship studies. As the toolbox of industrial biocatalysts expands and enzyme engineering techniques become more advanced, the development of specific chemo-enzymatic routes for the synthesis of complex phthalazinone derivatives is a promising area for future research. nih.govyoutube.com

Comprehensive Structural Characterization and Conformational Analysis of 4 3 Pyridyl Phthalazin 1 2h One

Spectroscopic Methods for Structure Elucidation (FT-IR, NMR, MS)

The molecular structure of 4-(3-pyridyl)phthalazin-1(2H)-one can be unequivocally confirmed through a combination of spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). While specific experimental data for this exact compound is not widely published, the characteristic spectral features can be inferred from closely related analogues, such as 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone and other substituted phthalazinones. jocpr.comnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A prominent feature would be the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group, typically appearing in the region of 1650-1670 cm⁻¹. The N-H stretching vibration of the lactam ring would be observed as a broad band in the range of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the phthalazinone and pyridyl rings would produce a series of sharp bands in the 1400-1600 cm⁻¹ region. jocpr.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show a distinct set of signals for the protons of the phthalazinone and pyridyl rings. The N-H proton of the lactam is expected to appear as a broad singlet in the downfield region, typically between δ 11.0 and 13.0 ppm. The aromatic protons of the phthalazinone ring would resonate in the range of δ 7.5-8.5 ppm, with their specific chemical shifts and coupling patterns determined by their positions on the benzene (B151609) ring. The protons of the 3-pyridyl substituent would also appear in the aromatic region, generally between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants would provide valuable information for assigning each proton. jocpr.comnih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the lactam is expected to be the most downfield signal, typically appearing around δ 160-165 ppm. The aromatic carbons of both the phthalazinone and pyridyl rings would resonate in the range of δ 120-150 ppm. The specific chemical shifts would be influenced by the electronic environment of each carbon atom. nih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₃H₉N₃O). The fragmentation pattern would likely involve the loss of small molecules such as CO and N₂, as well as fragmentation of the pyridyl ring, providing further structural confirmation. jocpr.comresearchgate.net

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Characteristic Signals |

| FT-IR (cm⁻¹) | ~3100-3300 (N-H stretch), ~1650-1670 (C=O stretch), ~1400-1600 (C=C, C=N stretch) |

| ¹H NMR (ppm) | ~11.0-13.0 (s, 1H, N-H), ~7.5-8.5 (m, 4H, phthalazinone-H), ~7.0-9.0 (m, 4H, pyridyl-H) |

| ¹³C NMR (ppm) | ~160-165 (C=O), ~120-150 (aromatic C) |

| Mass Spectrometry (m/z) | Molecular ion peak corresponding to C₁₃H₉N₃O |

| Note: These are predicted values based on data from analogous compounds and may vary slightly in experimental settings. |

X-ray Crystallographic Analysis of Phthalazinone Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not publicly available, the crystal structure of the parent compound, phthalazin-1(2H)-one, provides valuable insights into the geometry of the phthalazinone core. sapub.org

In the crystal structure of phthalazin-1(2H)-one, the molecule is nearly planar, with the benzene and pyridazinone rings being almost coplanar. sapub.org The molecules in the crystal lattice are linked by intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule, forming centrosymmetric dimers. sapub.org Additional C-H···N and C-H···O interactions, along with π–π stacking between the aromatic rings, contribute to the formation of a three-dimensional network. sapub.org

Table 2: Crystallographic Data for Phthalazin-1(2H)-one

| Parameter | Value | Reference |

| Crystal System | Monoclinic | sapub.org |

| Space Group | P2₁/c | |

| a (Å) | 4.0321 (3) | |

| b (Å) | 12.3412 (13) | |

| c (Å) | 13.7513 (10) | |

| β (°) | 90.534 (6) | |

| V (ų) | 684.25 (10) | |

| Z | 4 | |

| Data for the parent compound, phthalazin-1(2H)-one. |

Conformational Dynamics and Tautomeric Equilibria Studies in Phthalazinones

Phthalazinones, including this compound, can exist in different tautomeric forms due to the migration of a proton. The primary tautomeric equilibrium involves the lactam and lactim forms.

In the lactam form, the proton resides on the nitrogen atom at position 2, resulting in a carbonyl group at position 1. In the lactim form, the proton moves to the carbonyl oxygen, creating a hydroxyl group and a C=N double bond within the ring.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of substituents on the phthalazinone ring. jocpr.com Generally, the lactam form is the more stable and predominant tautomer, especially in polar solvents. jocpr.com This is because the amide group of the lactam form is better stabilized by solvation and can participate in stronger intermolecular hydrogen bonding.

In the case of this compound, the electronic properties of the pyridyl substituent can also influence the tautomeric equilibrium. The nitrogen atom in the pyridyl ring can act as a hydrogen bond acceptor, potentially stabilizing the lactam form through intramolecular interactions.

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the relative stabilities of the different tautomers and the energy barriers for their interconversion. Such studies on related phthalazinone systems have confirmed the greater stability of the lactam form.

The conformational dynamics of this compound are primarily related to the rotation around the single bond connecting the pyridyl and phthalazinone rings. The barrier to this rotation will determine the flexibility of the molecule and the preferred orientation of the two ring systems relative to each other. This conformational preference can have a significant impact on the molecule's ability to bind to a biological target.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 3 Pyridyl Phthalazin 1 2h One Analogues

Identification of Crucial Pharmacophoric Features within the Pyridylphthalazinone System

A pharmacophore model describes the essential geometric and electronic features required for a molecule to interact with a specific biological target. researchgate.net For the pyridylphthalazinone system, several key pharmacophoric features have been identified through various studies.

The phthalazinone nucleus itself is a critical feature. It is a nitrogen- and oxygen-rich heterocyclic system, which endows it with specific chemical properties. rsc.org This characteristic can lead to a strong affinity for biological targets and influence properties like gas adsorption, as seen in phthalazinone-based frameworks. rsc.org The lactam function within the phthalazinone ring contains a carbonyl group and an adjacent nitrogen atom, both of which can act as hydrogen bond acceptors (HBA). cu.edu.eg The importance of the carbonyl moiety was highlighted in studies of phthalazinone derivatives as allosteric inhibitors of DNA methyltransferase 3A (DNMT3A), where its removal led to a significant loss of activity, indicating it likely interacts with a proton donor in the enzyme's binding site. acs.org

The pyridyl group at the 4-position is another vital component. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor or participate in coordination with metal ions. researchgate.net The spatial arrangement of this nitrogen is crucial, defining the vector and accessibility of this interaction point.

Furthermore, studies have shown that hydrophobic moieties attached to the phthalazinone system can fit into hydrophobic regions of target proteins, contributing to binding affinity. cu.edu.eg The nature of the linker connecting such hydrophobic groups to the core is also important. Research on DNMT3A inhibitors demonstrated that both the composition and length of an alkyl chain can modulate potency. acs.org In some contexts, the hydrazide functional group has been noted as a valuable component, containing both hydrogen bond donors and acceptors that can form crucial interactions with target proteins. nih.gov

In specific inhibitor designs, the phthalazinone moiety has been proven to be an indispensable part of the pharmacophore, critical for the compound's inhibitory activity. acs.org

Quantitative Analysis of Substituent Effects on Biological Profiles of Phthalazinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to statistically correlate the chemical structure of compounds with their biological activity. nih.gov These analyses provide predictive models for designing more potent and selective molecules.

For phthalazine (B143731) derivatives, QSAR studies have revealed significant relationships between physicochemical parameters and biological activity. For instance, in the context of interaction with human liver aldehyde oxidase, the polarity of the phthalazine ring system was found to have a negative effect on enzyme activity. nih.gov Specifically, parameters like dipole moment (μ), cohesive energy density (δT), and the hydrogen-bond acceptor (HBA) ability of substituents were correlated with a reduction in the maximum rate of reaction (Vmax) and an increase in the Michaelis constant (Km). nih.gov These findings suggest that less polar analogues may be better substrates for this enzyme. The studies also indicated that the reaction mechanism involves a nucleophilic attack on an electron-deficient sp2-hybridized carbon atom, meaning that electron-withdrawing substituents can favor the interaction. nih.govresearchgate.net

The influence of substituents has also been explored in the development of anticancer agents. In a series of novel phthalazin-1(2H)-one derivatives bearing a dithiocarbamate (B8719985) moiety, the nature of the substituent on this side chain significantly impacted antiproliferative activity. nih.gov As shown in the table below, for S-benzyl analogues tested against the MCF-7 breast cancer cell line, substituents at the para position of the benzyl (B1604629) ring led to moderate inhibitory activity. However, replacing the entire benzyl group with a smaller propargyl group dramatically improved potency. nih.gov

Table 1: Antiproliferative Activity of Selected Phthalazinone-Dithiocarbamate Hybrids against the MCF-7 Cell Line

| Compound | R Group (at N2) | Substituent (on Benzyl Ring) | IC50 (µM) |

|---|---|---|---|

| 6c | Benzyl-dithiocarbamate | 4-Br | > 50 |

| 6d | Benzyl-dithiocarbamate | 4-Cl | > 50 |

| 6e | Benzyl-dithiocarbamate | 4-NO2 | 31.6 ± 1.5 |

| 6f | Benzyl-dithiocarbamate | 4-CH3 | > 50 |

| 6g | Propargyl-dithiocarbamate | N/A | 7.64 ± 0.5 |

| Cisplatin | N/A | N/A | 13 ± 1 |

Data sourced from Munín et al., 2021. nih.gov

Similarly, in the development of allosteric DNMT3A inhibitors, the linker connecting a terminal tetrazole ring to the phthalazinone core was systematically modified. The length and saturation of this linker had a measurable effect on the half-maximal inhibitory concentration (IC50), demonstrating a clear structure-activity relationship.

Table 2: Effect of Linker Modification on DNMT3A Inhibitory Activity of Phthalazinone Derivatives

| Compound | Linker Description | IC50 (µM) |

|---|---|---|

| 1a | C4 Alkyl Chain | 14 |

| 8 | C3 Alkyl Chain | 11 |

| 9 | C5 Alkyl Chain | 9 |

| 10 | C4 cis-Alkene Chain | 11 |

| 11 | C4 trans-Alkene Chain | 13 |

Data sourced from Medina-Trevino et al., 2024. acs.org

These examples underscore the power of quantitative analysis in refining the structure of phthalazinone derivatives to optimize their biological profiles.

Regiochemical Impact of Pyridyl Substitution on Phthalazinone Activity

The regiochemistry of the pyridyl substituent—that is, the position of the nitrogen atom within the pyridine ring—can have a profound impact on the biological activity and selectivity of the molecule. For the 4-(pyridyl)phthalazin-1(2H)-one scaffold, the connection at the 3-position of the pyridine ring is a defining feature.

For certain biological activities, such as the inhibition of angiogenesis, the position of the pyridyl nitrogen is a critical determinant. A patent for phthalazine derivatives with angiogenesis-inhibiting properties specifies that when the substituent is a pyridyl group, it is preferably a 3-pyridyl or 4-pyridyl isomer. google.com This suggests that the 2-pyridyl isomer may be less effective for this particular target, likely due to steric hindrance or a suboptimal orientation of the nitrogen atom for key interactions within the target's binding site.

The interplay between the pyridyl group and other parts of the molecule is also crucial. In a series of triazolophthalazine analogues, which share a similar fused heterocyclic core, methyl substitution on the benzo-fused portion of the molecule was found to abolish the receptor subtype selectivity that was observed in the parent compound. nih.gov This indicates that even distant modifications can alter the conformational preferences or electronic properties of the molecule, thereby influencing the selective interactions mediated by the pyridyl moiety. Therefore, the regiochemical placement of the pyridyl nitrogen, combined with the substitution pattern on both the phthalazinone and pyridyl rings, collectively determines the ultimate biological activity and selectivity of the compound.

Advanced Computational Chemistry and Molecular Modeling in Pyridylphthalazinone Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of pyridylphthalazinone derivatives at the molecular level. These methods allow for the detailed analysis of electronic structure, which in turn governs the chemical behavior and reactivity of these compounds.

Density Functional Theory (DFT) Applications (HOMO/LUMO, MEPs)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic characteristics of phthalazinone derivatives. nih.govresearchgate.net Key applications include the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. nih.govlibretexts.orgleah4sci.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. nih.govnih.gov

For instance, studies on various phthalazinone derivatives have utilized DFT to calculate HOMO-LUMO energy gaps to predict their relative reactivity. nih.gov A smaller energy gap indicates that the molecule is more chemically reactive. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. nih.govrsc.orgnih.gov MEPs provide a visual representation of the charge distribution on the surface of a molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.govmdpi.com This information is crucial for understanding and predicting how a molecule will interact with other molecules, such as biological targets. nih.gov The electrostatic potential is a useful indicator for analyzing and predicting molecular reactive behavior. nih.gov

| Computational Method | Key Parameters Calculated | Significance in Pyridylphthalazinone Research |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO Energies, HOMO-LUMO Gap, Molecular Electrostatic Potential (MEP) | Predicts chemical reactivity, kinetic stability, and sites of electrophilic/nucleophilic attack. nih.govnih.gov |

Reactivity Indices and Kinetic Stability Predictions of Phthalazinone Derivatives

Building upon DFT calculations, various reactivity indices can be derived to provide a more quantitative measure of the chemical behavior of phthalazinone derivatives. These indices, such as chemical hardness, softness, and electronegativity, are calculated from the HOMO and LUMO energies and offer deeper insights into the kinetic stability of the molecules. nih.gov

A study on a series of phthalazinone derivatives demonstrated that the calculated band gap energy could effectively predict their chemical reactivity and kinetic stability. nih.gov The derivative with the lowest band gap was identified as having the highest chemical reactivity and the lowest kinetic stability. nih.gov These theoretical predictions are invaluable for understanding the reaction mechanisms and for designing new synthetic pathways for novel phthalazinone compounds. nih.gov

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of potential drug candidates like 4-(3-pyridyl)phthalazin-1(2H)-one derivatives to their biological targets. researchgate.netnih.gov

Prediction of Ligand Binding Modes and Affinities for Phthalazinone Derivatives

Molecular docking simulations have been successfully employed to predict how phthalazinone derivatives interact with various protein targets. researchgate.net These studies can forecast the binding energy, which is a measure of the affinity of the ligand for the protein, with lower binding energies indicating a more stable complex. researchgate.netresearchgate.net For example, a docking study of a phthalazinone derivative targeting the VEGFR2 protein predicted a strong binding affinity with a binding energy of -10.66 kcal/mol. researchgate.net

The accuracy of binding affinity prediction can be enhanced by employing advanced methods like deep learning models, which can consider both local structural information of the binding pocket and global information from the full protein sequence. rsc.orgnih.govarxiv.org These computational approaches are crucial for prioritizing compounds for further experimental testing. nih.govarxiv.org

| Computational Technique | Key Outputs | Application in Phthalazinone Research |

|---|---|---|

| Molecular Docking | Binding Pose, Binding Affinity (Binding Energy), Ligand-Receptor Interactions | Predicts how phthalazinone derivatives bind to biological targets and their potential inhibitory activity. researchgate.netresearchgate.net |

Characterization of Key Amino Acid Residues in Phthalazinone Binding Pockets

A significant advantage of molecular docking is its ability to identify the specific amino acid residues within the binding pocket of a protein that are crucial for ligand interaction. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

For instance, docking studies on phthalazinone derivatives have revealed key interactions with specific amino acids in the binding sites of enzymes like COX-2. osf.io The identification of these key residues provides a molecular basis for the observed biological activity and can guide the design of new derivatives with improved potency and selectivity. nih.gov By understanding these interactions, medicinal chemists can modify the phthalazinone scaffold to enhance binding to the target protein. nih.gov

Computer-Aided Drug Design (CADD) and Virtual Screening Methodologies

Computer-Aided Drug Design (CADD) encompasses a range of computational methods used to accelerate the drug discovery process. ontosight.aicoventry.ac.uk Virtual screening, a key component of CADD, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.govyoutube.comresearchgate.net

For pyridylphthalazinone research, CADD and virtual screening have been instrumental in identifying novel derivatives with potential therapeutic applications. ontosight.ai These approaches allow researchers to explore a vast chemical space efficiently and cost-effectively. youtube.com By combining pharmacophore modeling, which defines the essential 3D features of a ligand required for biological activity, with virtual screening, it is possible to identify new scaffolds and lead compounds. nih.govmdpi.com

The process often involves a multi-step workflow, starting with the screening of large compound databases, followed by more rigorous docking studies and binding free energy calculations for the most promising hits. nih.gov This hierarchical approach allows for the rapid identification of potential drug candidates from millions of compounds. youtube.com The insights gained from CADD studies on this compound and its analogs continue to drive the development of new and improved therapeutic agents. nih.govmdpi.com

De Novo Design of Novel Phthalazinone Structures

De novo design is a computational strategy that involves constructing novel molecular structures from scratch, either atom-by-atom or fragment-by-fragment, directly within the binding site of a biological target. rsc.orgnih.gov This approach is not limited to simple modifications of an existing template but aims to generate entirely new scaffolds that are sterically and electronically complementary to the receptor's active site.

For phthalazinone research, de novo design algorithms can be employed to explore new chemical entities that retain the core pharmacophoric features of the phthalazinone scaffold while introducing novel substituents to optimize binding affinity and selectivity. The process typically begins with the three-dimensional structure of the target protein. The algorithm then "grows" new molecules within the binding pocket, guided by a scoring function that evaluates the quality of the fit and the potential binding energy at each step. This method can uncover non-intuitive structural motifs and unique substitution patterns that might not be conceived through traditional medicinal chemistry approaches. The resulting virtual compounds can then be prioritized for synthesis and biological evaluation, streamlining the discovery of next-generation pyridylphthalazinone-based therapeutics.

In Silico ADME and Drug-Likeness Profiling for Phthalazinone Candidates

A promising drug candidate must possess not only high potency at its target but also favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov Failures in clinical trials are often attributed to poor ADME profiles. In silico ADME and drug-likeness profiling are computational methods used to predict these properties early in the drug discovery process, allowing for the filtration of candidates with a low probability of success. rsc.org

For phthalazinone candidates, various computational models are used to estimate key physicochemical and pharmacokinetic parameters. Drug-likeness is often initially assessed using rules like Lipinski's Rule of Five, which defines molecular property ranges associated with good oral bioavailability. nih.gov More sophisticated models predict specific ADME properties such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. rsc.orgmdpi.com These predictions help researchers to prioritize compounds that are more likely to be well-absorbed, reach their site of action, and be cleared from the body appropriately. Several studies on phthalazinone derivatives have successfully used these in silico tools to predict their ADME profiles, ensuring that synthesized compounds have favorable pharmacokinetic characteristics comparable to established drugs. rsc.orgrsc.org

Table 1: Key In Silico ADME and Drug-Likeness Parameters

This table outlines common parameters evaluated during in silico profiling to predict the pharmacokinetic viability of drug candidates.

| Parameter | Description | Favorable Range/Outcome |

| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | < 5 |

| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | < 10 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms; predicts drug transport properties. | < 140 Ų |

| Aqueous Solubility (LogS) | The logarithm of the molar solubility in water. | High |

| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of the compound to cross into the central nervous system. | Varies based on target |

| CYP450 Inhibition | Predicts interaction with key metabolic enzymes, which can lead to drug-drug interactions. | Non-inhibitor |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. frontiersin.org By identifying the key physicochemical properties or structural features that influence activity, QSAR models can predict the potency of unsynthesized analogs, thereby guiding lead optimization. researchgate.netfrontiersin.org

Pharmacophore modeling is a related technique that identifies the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. cu.edu.eg This "pharmacophore hypothesis" serves as a 3D template for designing or searching for new molecules with the potential for similar biological activity. nih.govnih.gov

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that explains the relationship between the biological activity of a set of molecules and their 3D shape, steric, and electrostatic properties. ijpsonline.comgoogle.com The fundamental assumption of CoMFA is that changes in a molecule's interaction fields (steric and electrostatic) correlate with changes in its biological activity. ijpsonline.com

The CoMFA process involves several steps:

A set of active compounds with a common structural core, such as the phthalazinone scaffold, are aligned based on their shared features.

Each aligned molecule is placed in a 3D grid.

At each grid point, the steric and electrostatic interaction energies between the molecule and a probe atom are calculated.

This generates a large table of energy values, which are then correlated with the experimental biological activities using the partial least squares (PLS) statistical method. nih.gov

The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are predicted to enhance or diminish activity. For instance, a CoMFA study on phthalazine (B143731) derivatives as phosphodiesterase IV inhibitors yielded a statistically significant model that could guide the design of more potent inhibitors. nih.gov

Table 2: Example Statistical Results from a Phthalazine CoMFA Study

This table presents typical statistical parameters used to validate the robustness and predictive power of a CoMFA model, based on a study of phosphodiesterase IV inhibitors. nih.gov

| Parameter | Value | Description |

| q² (or r²cv) | 0.507 | The cross-validated correlation coefficient from a leave-one-out analysis. A value > 0.5 indicates good predictive ability. |

| r² | 0.98 | The non-cross-validated correlation coefficient, indicating the model's goodness of fit for the training set. |

| Optimal Components | 6 | The number of principal components used in the PLS analysis that yields the highest q². |

| Predictive r² | 0.59 | The correlation coefficient for an external test set of compounds, confirming the model's external predictive power. |

3D-QSAR Studies for Phthalazinone Activity Prediction

3D-QSAR encompasses a range of methods, including CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA), that provide a three-dimensional understanding of structure-activity relationships. frontiersin.orgnih.gov These studies are instrumental in predicting the activity of novel phthalazinone candidates and in providing detailed insights for rational drug design. nih.gov

Unlike CoMFA, which uses a Lennard-Jones and a Coulombic potential for field calculations, CoMSIA calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. This often provides a more intuitive interpretation of the contour maps. researchgate.net

For phthalazinone derivatives, 3D-QSAR models generate contour maps that illustrate the ideal properties for substituents around the core scaffold. For example, a map might show a green-colored contour in a specific region, indicating that a bulky, sterically favorable group at that position would likely increase biological activity. Conversely, a red contour might suggest that a sterically hindered group would be detrimental. Similarly, electrostatic maps guide the placement of electron-donating or electron-withdrawing groups to optimize interactions with the target. These predictive models allow medicinal chemists to prioritize the synthesis of compounds with the highest probability of being potent and effective agents. nih.govresearchgate.net

Mechanistic Investigations of Biological Target Modulation by 4 3 Pyridyl Phthalazin 1 2h One Derivatives

Enzyme Inhibition and Functional Modulation

Poly(ADP-ribose)polymerase (PARP) Enzymes

The 4-(3-pyridyl)phthalazin-1(2H)-one core is a fundamental component of several potent Poly(ADP-ribose)polymerase (PARP) inhibitors. These inhibitors function by competing with the native substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the catalytic domain of PARP enzymes, particularly PARP-1 and PARP-2. nih.govnih.gov This competitive inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the repair of DNA single-strand breaks (SSBs). nih.govdrugtargetreview.com The unrepaired SSBs can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication, a phenomenon that is particularly cytotoxic to cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations. nih.govscispace.com This concept is known as synthetic lethality. nih.govnih.gov

Furthermore, the mechanism of action extends beyond simple catalytic inhibition. Many phthalazinone-based PARP inhibitors also induce "PARP trapping," where the inhibitor stabilizes the interaction between the PARP enzyme and the DNA damage site. drugtargetreview.comresearchgate.net This creates a physical obstruction to DNA replication and repair machinery, contributing significantly to the inhibitor's cytotoxic effect. drugtargetreview.comresearchgate.net

Several derivatives have been developed with high potency. For instance, 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one, also known as Olaparib (B1684210), is a potent inhibitor of both PARP-1 and PARP-2 with IC50 values of 5 nM and 1 nM, respectively. axonmedchem.comnih.gov Another derivative, YCH1899, has demonstrated significant antiproliferation activity against cancer cells that have developed resistance to other PARP inhibitors like olaparib and talazoparib, with IC50 values of 0.89 and 1.13 nM, respectively. nih.gov

Table 1: Inhibitory Activity of this compound Derivatives against PARP Enzymes

| Compound Name | PARP Isoform | IC50 (nM) |

|---|---|---|

| Olaparib | PARP-1 | 5 |

| Olaparib | PARP-2 | 1 |

| YCH1899 | Resistant Cells | 0.89 |

| YCH1899 | Resistant Cells | 1.13 |

Phosphodiesterase (PDE) Isoforms

The phthalazinone scaffold has been utilized in the development of selective inhibitors of phosphodiesterase (PDE) isoforms, particularly PDE4. nih.gov PDE enzymes are responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in various signaling pathways. Inhibition of PDE4, a cAMP-specific PDE, leads to an increase in intracellular cAMP levels.

Research into 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones has shown that these compounds can be potent and specific PDE4 inhibitors. nih.gov For example, certain cis-4a,5,6,7,8,8a-hexahydrophthalazinones and their tetrahydro analogues have demonstrated high PDE4 inhibitory potency, with pIC50 values ranging from 7.6 to 8.4. nih.gov Molecular modeling studies suggest that the conformation of the fused ring system plays a crucial role in the interaction with the enzyme's active site. nih.gov The development of these inhibitors has been explored for their potential in treating conditions where elevated cAMP levels are beneficial.

Table 2: Inhibitory Potency of Phthalazinone Derivatives against PDE4

| Compound Series | pIC50 Range |

|---|---|

| cis-4a,5,6,7,8,8a-hexahydrophthalazinones | 7.6 - 8.4 |

| 4a,5,8,8a-tetrahydro analogues | 7.6 - 8.4 |

Aldose Reductase (AR)

Derivatives of phthalazinones have also been investigated as inhibitors of aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, a process implicated in the pathogenesis of diabetic complications.

While direct inhibition data for this compound is not extensively detailed in the provided context, related heterocyclic structures have shown significant AR inhibitory activity. For instance, derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been identified as AR inhibitors. nih.gov The development of potent and selective AR inhibitors is a key strategy for preventing or delaying diabetic complications. A highly specific aldose reductase inhibitor, ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate, has shown mixed-type inhibition for glyceraldehyde and noncompetitive inhibition for NADPH. nih.gov

Table 3: Inhibitory Characteristics of a Related Aldose Reductase Inhibitor

| Compound | Inhibition Type (vs. Glyceraldehyde) | Inhibition Type (vs. NADPH) | Ki (vs. Glyceraldehyde) (M) | Ki (vs. NADPH) (M) |

|---|---|---|---|---|

| Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate | Mixed | Noncompetitive | 8.0 x 10⁻⁸ | 1.70 x 10⁻⁸ |

Cyclooxygenase (COX) Enzymes (COX-1 and COX-2)

The phthalazinone and related pyridazine (B1198779) structures have been explored as scaffolds for the development of cyclooxygenase (COX) inhibitors. COX enzymes, existing as COX-1 and COX-2 isoforms, are central to the synthesis of prostaglandins (B1171923) from arachidonic acid. Inhibition of these enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).

Research into pyridazine-based compounds has identified them as a promising template for developing selective COX-2 inhibitors. nih.gov Selective COX-2 inhibition is desirable as it is associated with anti-inflammatory effects while minimizing the gastrointestinal side effects linked to COX-1 inhibition. nih.gov While specific data on this compound is not available, the broader class of related heterocyclic compounds has shown potential in this area. nih.govnih.gov

Dual-Specificity Tyrosine-Phosphorylation Regulated Kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3 (GSK3)

The inhibition of both Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen synthase kinase 3β (GSK3β) has been investigated as a therapeutic strategy for conditions like Alzheimer's disease, where hyperphosphorylation of the tau protein is a key pathological feature. nih.gov Overexpression of both DYRK1A and GSK3β is believed to contribute to this hyperphosphorylation. nih.gov

While direct evidence for this compound as a dual inhibitor is not provided, the concept of developing multi-targeted inhibitors for these kinases is an active area of research. nih.gov For example, a compound designated as ZDWX-25 has been shown to be effective in reducing tau hyperphosphorylation in cellular and animal models. nih.gov

Aurora Kinase Subtypes (e.g., Aurora-A)

The phthalazine (B143731) scaffold is a key feature in a class of potent inhibitors of Aurora kinases, which are essential regulators of cell division. nih.gov A high-throughput screening effort identified a pyridinyl-pyrimidine compound as a dual inhibitor of Aurora-A and Aurora-B. nih.gov Optimization of this initial hit led to the development of phthalazine-containing derivatives with improved potency and oral bioavailability. nih.gov

One such derivative demonstrated a significant reduction in the phosphorylation of histone H3, a substrate of Aurora-B, in a tumor pharmacodynamic assay. nih.gov This indicates that the compound effectively engages its target in a biological system. The development of Aurora kinase inhibitors based on the phthalazine core represents a promising avenue for cancer therapy.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Tyrosine Kinase

The phthalazinone core is a key structural feature in the design of potent inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer. nih.govbenthamdirect.comnih.gov These derivatives are typically designed as type II inhibitors, which bind to the ATP-binding site and extend into an adjacent allosteric hydrophobic pocket. nih.gov

The mechanism involves the phthalazine ring occupying the ATP binding domain, where it forms a crucial hydrogen bond with the hinge region residue Cys919. nih.gov Other key interactions involve a spacer group with hydrogen bond donor and acceptor capabilities that binds to amino acids such as Glu885 and Asp1046 at the gate area of the active site. nih.gov A terminal hydrophobic moiety on the molecule fits into the allosteric hydrophobic back pocket, stabilizing the inactive DFG-out conformation of the kinase. nih.gov

Structure-activity relationship studies have shown that the nature of the substituents, the type and length of spacers (such as amide, hydrazide, urea (B33335), or thiourea), and the properties of the distal hydrophobic moieties all play significant roles in the inhibitory potency. nih.gov For instance, compounds 2g and 4a , which feature a 4-(4-chlorophenyl)phthalazine scaffold, were identified as highly potent inhibitors. nih.govrsc.org

| Compound | Description | IC50 (µM) against VEGFR-2 | Key Interactions |

| 2g | 4-(4-chlorophenyl)phthalazine with an isonicotinohydrazide spacer. nih.gov | 0.148 nih.govrsc.org | Forms H-bond with Cys919; interacts with Glu885 and Asp1046. nih.gov |

| 4a | 4-(4-chlorophenyl)phthalazine with a urea spacer. nih.gov | 0.196 nih.govrsc.org | Forms H-bond with Cys919; interacts with Glu885 and Asp1046. nih.gov |

| 5b | 4-(4-chlorophenyl)phthalazine derivative. nih.gov | 0.331 nih.govrsc.org | Binds to the ATP binding site and adjacent allosteric pocket. nih.gov |

| 3a | 4-(4-chlorophenyl)phthalazine with a thiosemicarbazide (B42300) spacer. nih.gov | 0.375 nih.govrsc.org | Binds to the ATP binding site and adjacent allosteric pocket. nih.gov |

| 16k | 1-Piperazinyl-4-arylphthalazine derivative. capes.gov.br | 0.35 capes.gov.br | Binds to VEGFR-2 active site. capes.gov.br |

| 21d | 1-Piperazinyl-4-arylphthalazine derivative. capes.gov.br | 0.40 capes.gov.br | Binds to VEGFR-2 active site. capes.gov.br |

| 5a | 4-(4-chlorophenyl)phthalazine derivative. nih.gov | 0.548 nih.govrsc.org | Binds to the ATP binding site and adjacent allosteric pocket. nih.gov |

| 3c | 4-(4-chlorophenyl)phthalazine with a modified thiosemicarbazide spacer. nih.gov | 0.892 nih.govrsc.org | Binds to the ATP binding site and adjacent allosteric pocket. nih.gov |

Human Serine Hydroxymethyltransferase 2 (SHMT2)

Human Serine Hydroxymethyltransferase 2 (SHMT2) is a mitochondrial enzyme that plays a critical role in one-carbon metabolism, a pathway essential for the synthesis of nucleotides and amino acids required for rapid cancer cell proliferation. patsnap.comnih.gov Inhibiting SHMT2 is a novel strategy for cancer therapy. patsnap.com

The mechanism of SHMT2 inhibitors involves binding to the enzyme's active site, preventing the conversion of serine to glycine, which in turn depletes the one-carbon units necessary for DNA synthesis. patsnap.com This disruption of one-carbon metabolism leads to cell cycle arrest and apoptosis in cancer cells, which are particularly dependent on this pathway. patsnap.com

Computational studies have identified key amino acid residues crucial for the binding of inhibitors to SHMT2. The most significant interactions occur with residues TYR105 and TYR106 from the B chain and LEU166 and ARG425 from the A chain of the enzyme. nih.govmdpi.com These residues are considered hot spots that are critical for the protein-inhibitor binding mechanism. mdpi.com The pyrazolopyran scaffold is a predominant chemical structure found in many identified SHMT1/2 inhibitors. nih.gov

| Target Residue | Chain | Role in Inhibition |

| TYR105 | B | Major contributing residue for inhibitor binding. nih.govmdpi.com |

| TYR106 | B | Major contributing residue for inhibitor binding. mdpi.com |

| LEU166 | A | Important residue for inhibitor binding. nih.govmdpi.com |

| ARG425 | A | Important residue for inhibitor binding. mdpi.com |

Dengue Virus NS2B-NS3 Protease

The Dengue virus (DENV) NS2B-NS3 protease is a vital enzyme for viral replication, making it a prime target for antiviral drug development. ajchem-a.comajchem-a.comnih.gov The protease is responsible for cleaving the viral polyprotein, a step necessary for the maturation of the virus. nih.gov Phthalazinone derivatives have been designed as inhibitors of this protease. ajchem-a.comajchem-a.com

Using a structure-based drug design approach, phthalazinone analogues were developed that showed improved binding interactions with the DENV NS2B-NS3 protease compared to lead compounds. ajchem-a.comajchem-a.com Molecular docking studies revealed that these compounds interact effectively with the protease active site. ajchem-a.com For example, designed derivatives achieved binding scores ranging from -9.0 to -9.60 kcal/mol, which were superior to the reference drug Ribavirin. ajchem-a.comajchem-a.com Specific interactions, such as hydrogen bonds and electrostatic interactions with key residues like ARG-55, GLU-62, and ASN-1105, contribute to the stabilization of the inhibitor within the active site. ajchem-a.comajchem-a.com

One derivative, compound 14l , was identified as a particularly potent inhibitor of DENV-2 RNA replication with an IC50 value of 0.13 µM. documentsdelivered.comnih.gov

| Compound/Derivative | Binding Score (kcal/mol) | IC50 (DENV-2 RNA replication) | Key Findings |

| Designed Phthalazinone Analogues | -9.0 to -9.60 ajchem-a.comajchem-a.com | Not specified | Interact well with DENV NS2B-NS3 protease, showing improved binding over reference drugs. ajchem-a.comajchem-a.com |

| Compound 21c | -9.60 ajchem-a.com | Not specified | Showed the best binding affinity among a series of designed derivatives. ajchem-a.com |

| Compound 10a | Not specified | 0.64 µM nih.gov | Identified as a potent DENV-2 inhibitor from a replicon cell-based screening. nih.gov |

| Compound 14l | Not specified | 0.13 µM documentsdelivered.comnih.gov | Most promising compound from an optimization study with high selectivity. documentsdelivered.comnih.gov |

Hepatitis B Virus Capsid Assembly

Targeting the assembly of the Hepatitis B Virus (HBV) capsid is a promising strategy for developing new antiviral therapies. noaa.govnih.govacs.org Phthalazinone derivatives have been identified as potent capsid assembly modulators (CAMs). noaa.govacs.org These molecules interfere with the normal process of capsid formation, which is essential for viral DNA replication and the generation of infectious particles. noaa.govgoogle.com

The mechanism of action for these phthalazinone-based CAMs involves disrupting the function of the HBV core protein. noaa.gov Treatment with these compounds induces the formation of genome-free "empty" capsids by interfering with the core protein assembly domain. noaa.govnih.gov This aberrant assembly process significantly reduces the levels of both extracellular and intracellular HBV DNA. noaa.govnih.gov Some CAMs are known to bind to a hydrophobic pocket at the interface between core protein dimers, altering the structure and leading to misdirected assembly. acs.org

In mouse models of HBV infection, treatment with a phthalazinone derivative led to a significant suppression of serum HBV DNA and a reduction in viral antigens. noaa.govnih.gov One potent derivative, 19f , demonstrated an in vitro IC50 of 0.014 µM and resulted in a significant reduction of the HBV DNA viral load in an animal model. acs.orgnih.gov

| Compound | IC50 (in vitro) | Mechanism of Action | In Vivo Effect |

| Compound 5832 | Potent HBV inhibitor noaa.govnih.gov | Induces formation of genome-free empty capsids by interfering with core protein assembly. noaa.govnih.gov | Suppresses serum HBV DNA and reduces HBsAg and HBeAg levels in a mouse model. noaa.govnih.gov |

| Compound 19f | 0.014 µM acs.orgnih.gov | Capsid assembly modulator. acs.org | Achieved a 2.67 log reduction of HBV DNA viral load in a mouse model. acs.orgnih.gov |

| Compound 4r | Lead compound acs.org | Capsid assembly modulator. acs.org | Basis for the development of more potent derivatives like 19f. acs.org |

Proteasome System Components

The proteasome system is a critical cellular machinery responsible for protein degradation and is a validated target in cancer therapy. nih.gov Phthalazinone derivatives have been designed and evaluated as inhibitors of the proteasome. nih.govnih.gov

A study focused on designing proteasome inhibitors based on a pyridazinone scaffold, which was then extended to phthalazinone derivatives. nih.gov A key innovation in this series was the introduction of an electron-positive triphenylphosphine (B44618) group into the structure of the inhibitors, which resulted in potent inhibition. nih.gov The structure-activity relationship (SAR) of these analogs was investigated, identifying compound 6c as the most potent proteasome inhibitor in the series. nih.gov These findings highlight the potential of the phthalazinone scaffold in developing novel inhibitors targeting components of the proteasome system. nih.govnih.gov

| Compound Series | Key Structural Feature | Target | Key Findings |

| Phthalazinone derivatives | Introduction of a triphenylphosphine group. nih.gov | Proteasome. nih.gov | Resulted in potent inhibition of the proteasome. Compound 6c was the most potent in the series. nih.gov |

Receptor Ligand-Binding and Antagonism Studies

The phthalazinone nucleus is a versatile scaffold known to interact with a diverse range of biological targets, acting not only as enzyme inhibitors but also as receptor ligands. While much of the recent focus has been on enzyme inhibition for cancer and antiviral therapies, the broader pharmacological profile of phthalazinone derivatives includes interactions with various receptors.

Historically, derivatives have been explored for activities such as antihistaminic, antihypertensive, and antipsychotic effects, which imply interactions with their corresponding receptor systems. The development of potent Poly(ADP-ribose)polymerase (PARP) inhibitors from a phthalazinone core also showcases the scaffold's ability to be optimized for high-affinity binding to specific targets. researchgate.net The wide variety of biological activities reported for this class of compounds—including anticancer, anti-inflammatory, and antimicrobial effects—suggests that derivatives can be tailored to bind to a multitude of receptor types and other biological targets. researchgate.net

Androgen Receptor (AR) Antagonism

The androgen receptor (AR) is a crucial target in the treatment of prostate cancer. Nonsteroidal AR antagonists play a significant role in androgen deprivation therapy. Research into the phthalazinone scaffold has revealed its potential for developing novel AR antagonists.

A study focused on the design and synthesis of 4-benzyl-1-(2H)-phthalazinone derivatives identified them as a new class of nonsteroidal AR antagonists. nih.govelsevierpure.com In this research, various derivatives were synthesized and evaluated for their ability to inhibit the proliferation of androgen-dependent prostate cancer cells and their binding affinity to the wild-type AR.

One of the most potent compounds identified was 4-((2,6-dichlorophenyl)methyl)phthalazin-1(2H)-one, which demonstrated significant activity. nih.gov It potently inhibited the proliferation of the androgen-dependent human prostate cancer cell line SC-3 with a half-maximal inhibitory concentration (IC50) of 0.18 µM. nih.gov Furthermore, it displayed a high binding affinity for the wild-type AR with an IC50 of 10.9 µM, which is comparable to the established AR antagonist, hydroxyflutamide. nih.gov This compound also showed inhibitory effects on the proliferation of LNCaP cells, which harbor a mutated AR (T877A), indicating a broader spectrum of activity. nih.gov

Docking studies of this potent derivative within the AR ligand-binding domain suggested that the benzyl (B1604629) group at the 4-position is a critical feature for its antagonistic activity. nih.gov While direct experimental data on the AR antagonism of this compound is not yet available, the findings from these related derivatives suggest that the phthalazinone core is a viable scaffold for developing AR antagonists. The electronic and steric properties of the 3-pyridyl group would likely influence the binding affinity and antagonist potency.

Table 1: Androgen Receptor Antagonist Activity of a 4-Benzyl-1-(2H)-phthalazinone Derivative

| Compound | SC-3 Cell Proliferation IC50 (µM) | wt AR-Binding Affinity IC50 (µM) |

| 4-((2,6-dichlorophenyl)methyl)phthalazin-1(2H)-one | 0.18 | 10.9 |

| Hydroxyflutamide | Not Reported | Comparable to test compound |

Alpha-Adrenergic Receptor Subtype Interactions (α1A, α1B, α1D)

Phthalazinone derivatives have also been investigated for their interactions with alpha-adrenergic receptors (α-ARs), which are involved in the regulation of blood pressure and other physiological processes. osf.ionih.govnih.gov Antagonists of α1-ARs are used in the treatment of hypertension and benign prostatic hyperplasia. cu.edu.eg

Research into a series of 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives, where an arylpiperazine moiety was connected to the phthalazinone core via an alkyl chain, demonstrated high affinity and selectivity for α1-ARs over α2-ARs and the 5-HT1A serotoninergic receptor. nih.gov The nature of the substituent on the arylpiperazine ring and the length of the alkyl chain were found to be critical for the affinity and selectivity.

In another study, novel 4-(4-bromophenyl)phthalazine derivatives linked to an amine or N-substituted piperazine (B1678402) through an alkyl spacer were synthesized and evaluated as α-adrenoceptor antagonists. nih.govcu.edu.eg Several of these compounds exhibited significant α-blocking activity. nih.gov Molecular modeling studies were conducted to understand the structure-activity relationships, and one of the tested compounds showed a strong correlation between its high in vitro activity and its fitting score in the molecular model. nih.govcu.edu.eg

A series of phthalazinone derivatives were also evaluated for their vasorelaxant activity on isolated rat aorta rings, with some compounds achieving total relaxation at micromolar concentrations. The most potent compound, with a half-maximal effective concentration (EC50) of 0.43 µM, was further tested for its affinity for α1A, α1B, and α1D adrenergic sub-receptors. osf.io

These studies collectively indicate that the phthalazinone scaffold is a promising template for the development of α1-adrenergic receptor antagonists. The specific interaction of this compound with α-AR subtypes would depend on how the 3-pyridyl group orients itself within the receptor's binding pocket and its resulting interactions with key amino acid residues.

Table 2: Alpha-Adrenergic Receptor Activity of Phthalazinone Derivatives

| Derivative Class | Biological Activity | Key Findings |

| 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives | High affinity and selectivity for α1-ARs | Substituents on arylpiperazine and alkyl chain length are crucial for activity. nih.gov |

| 4-(4-bromophenyl)phthalazine derivatives | Significant α-blocking activity | Good correlation between in vitro activity and molecular modeling scores. nih.govcu.edu.eg |

| Various phthalazinone derivatives | Vasorelaxant activity | Most potent compound had an EC50 of 0.43 µM and showed affinity for α1A, α1B, and α1D subtypes. osf.io |

Pathways of Interest: DNA Topoisomerase and P-glycoprotein Modulation

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.govnih.govnews-medical.net Some phthalazine-based derivatives have been designed and synthesized as potential topoisomerase II (Topo II) inhibitors and DNA intercalators. nih.gov These compounds were evaluated for their cytotoxic activity against various cancer cell lines, and the most potent ones were further studied for their ability to inhibit Topo II and intercalate into DNA. nih.gov The results indicated that these derivatives exhibited Topo II inhibitory activity and DNA intercalating properties at micromolar concentrations. nih.gov

The proposed mechanism for some of these derivatives involves a ligand-based drug design approach, drawing parallels to the pharmacophoric features of known DNA intercalators and Topo II inhibitors like doxorubicin. nih.gov While direct evidence for this compound as a topoisomerase inhibitor is lacking, the established activity of related phthalazine derivatives suggests this as a plausible mechanism of action that warrants further investigation.

P-glycoprotein Modulation

P-glycoprotein (P-gp) is an efflux transporter that plays a significant role in multidrug resistance (MDR) in cancer cells by actively pumping chemotherapeutic agents out of the cell. drugbank.com Overcoming P-gp-mediated MDR is a critical challenge in cancer therapy. A study exploring novel phthalazinone derivatives as potential efflux transporter inhibitors found that they could reverse multidrug resistance and improve the oral absorption of P-gp substrates like paclitaxel. drugbank.com

In this research, a series of phthalazinone derivatives with different aromatic heterocycles on the amide bond were synthesized and evaluated for their ability to dually inhibit P-gp and another efflux transporter, BCRP. drugbank.com Many of the synthesized compounds showed significant inhibitory effects on these transporters. drugbank.com Another study on newly synthesized phthalazine derivatives predicted them to be substrates and inhibitors of P-glycoprotein through in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. nih.gov This suggests that the phthalazinone scaffold can be modified to interact with and potentially inhibit P-gp, thereby sensitizing cancer cells to chemotherapy. The presence of the nitrogen-containing pyridyl group in this compound could influence its interaction with the P-gp binding site.

Investigation of Antifungal Mechanisms (e.g., against Candida albicans isolates)

The emergence of drug-resistant fungal infections necessitates the development of new antifungal agents. Phthalazinone derivatives have shown promise in this area, particularly in combination with existing antifungal drugs. nih.govescholarship.org

A study identified four phthalazinone compounds as potent enhancers of the antifungal activity of fluconazole (B54011) against Candida albicans. nih.govescholarship.org Further optimization of these initial hits led to the discovery of even more potent analogues, with some exhibiting EC50 values as low as 1 nM in the presence of a sub-lethal concentration of fluconazole. nih.gov These compounds demonstrated pharmacological synergy with fluconazole, as indicated by a Fractional Inhibitory Concentration (FIC) index of less than 0.5. nih.gov

Notably, the most active compounds, an isoquinolone and a phthalazinone derivative, were also effective against several fluconazole-resistant clinical isolates of C. albicans. nih.gov The study also showed that these compounds could enhance the antifungal activity of isavuconazole, another azole antifungal agent. nih.gov The phthalazinone core was identified as a competent scaffold for eliciting this antifungal synergistic activity. nih.gov

While the precise mechanism of this synergistic action is still under investigation, it is hypothesized that these compounds may interfere with fungal cell wall integrity or other cellular processes that, when combined with the ergosterol (B1671047) biosynthesis inhibition by azoles, lead to enhanced fungal cell death. The specific contribution of the 3-pyridyl moiety in this compound to this antifungal synergy would be an interesting area for future research.

Table 3: Antifungal Activity of Phthalazinone Derivatives against Candida albicans

| Compound Class | Activity | Key Findings |

| Phthalazinones | Potent enhancers of fluconazole activity | EC50 values as low as 1 nM in combination with fluconazole. nih.gov |

| Isoquinolone and Phthalazinone derivatives | Activity against fluconazole-resistant C. albicans | Demonstrated pharmacological synergy with fluconazole (FIC < 0.5). nih.gov |

Perspectives in Pyridylphthalazinone Research: Future Directions and Academic Impact

Development of Highly Selective and Potent Phthalazinone-Based Chemical Probes

The development of chemical probes is essential for dissecting complex biological pathways and validating novel drug targets. A chemical probe is a small molecule that interacts with a specific protein target and can be used to modulate its function in cells and organisms. For a molecule to be considered a high-quality chemical probe, it must exhibit high potency and selectivity for its intended target.

The 4-(3-pyridyl)phthalazin-1(2H)-one scaffold is an excellent starting point for the design of such probes. The phthalazinone core is a known pharmacophore in many enzyme inhibitors, most notably as an inhibitor of poly(ADP-ribose) polymerase (PARP). The pyridine (B92270) ring offers a versatile handle for chemical modification, allowing for the introduction of various functional groups to fine-tune potency and selectivity.

Future research in this area will likely focus on the synthesis of a library of derivatives of this compound. Each derivative would feature a different chemical group at a specific position on the pyridyl or phthalazinone ring system. These libraries can then be screened against a panel of enzymes or receptors to identify compounds with high affinity and selectivity for a particular target. For instance, modifications could be designed to enhance interactions with specific amino acid residues in the active site of a target protein, thereby increasing both potency and selectivity.

| Potential Modifications | Rationale | Desired Outcome |

| Substitution on the pyridine ring | To explore new binding interactions with the target protein. | Increased potency and selectivity. |

| Modification of the phthalazinone core | To improve pharmacokinetic properties and reduce off-target effects. | Enhanced in vivo efficacy and safety. |

| Attachment of a reporter tag (e.g., a fluorophore or biotin) | To enable visualization and pull-down experiments. | A tool for studying the localization and interactions of the target protein. |

Exploration of Novel Therapeutic Avenues and Biological Targets for Phthalazinones

While the phthalazinone scaffold is well-known for its PARP inhibitory activity, it is likely that derivatives of this compound will exhibit activity against other biological targets. The exploration of these novel therapeutic avenues is a key area for future research.

One approach to discovering new targets is through phenotypic screening. In this strategy, a library of compounds is tested for its ability to produce a specific cellular phenotype, such as cell death in cancer cells or the reduction of inflammation in immune cells. Once a "hit" compound is identified, further studies can be conducted to determine its mechanism of action and identify its molecular target.

Given the diverse biological activities reported for other phthalazinone-containing compounds, potential new therapeutic areas for this compound derivatives could include:

Neurodegenerative diseases: Some phthalazinones have been shown to have neuroprotective effects.

Inflammatory diseases: The anti-inflammatory properties of some phthalazinone derivatives have been documented.